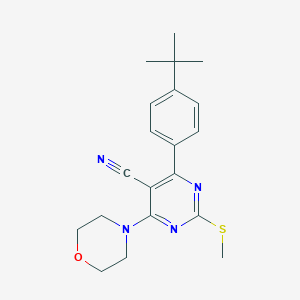![molecular formula C14H17NO5S2 B256248 N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide](/img/structure/B256248.png)
N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide, commonly known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors and is known to have immunosuppressive and anti-inflammatory effects.
Mécanisme D'action
CP-690,550 selectively inhibits N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, which is a key component of the N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide-STAT signaling pathway. This pathway is involved in the activation and differentiation of immune cells, and its dysregulation has been implicated in various autoimmune and inflammatory diseases. By inhibiting N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, CP-690,550 prevents the activation of immune cells and reduces the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
CP-690,550 has been shown to have potent immunosuppressive and anti-inflammatory effects in various preclinical and clinical studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interferon-gamma (IFN-gamma), and tumor necrosis factor-alpha (TNF-alpha). It also reduces the activation and differentiation of T cells, B cells, and natural killer (NK) cells. These effects result in the suppression of immune responses and the reduction of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
CP-690,550 has several advantages for lab experiments, including its high potency and selectivity for N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, its well-characterized mechanism of action, and its availability as a commercial drug. However, it also has some limitations, including its potential off-target effects on other N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide family members, its limited solubility in aqueous solutions, and its potential toxicity at high doses.
Orientations Futures
CP-690,550 has shown promising results in preclinical and clinical studies for the treatment of various autoimmune and inflammatory diseases. However, there are still several areas of research that need to be explored. Some of the future directions for CP-690,550 research include:
1. Optimizing the dosing and administration of CP-690,550 to maximize its therapeutic efficacy and minimize its potential toxicity.
2. Investigating the potential off-target effects of CP-690,550 on other N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide family members and identifying strategies to mitigate these effects.
3. Exploring the potential use of CP-690,550 in combination with other immunomodulatory agents to enhance its therapeutic efficacy.
4. Investigating the potential use of CP-690,550 in other autoimmune and inflammatory diseases, such as multiple sclerosis and lupus.
5. Developing new formulations of CP-690,550 with improved solubility and bioavailability to enhance its clinical utility.
Conclusion
CP-690,550 is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases. It has potent immunosuppressive and anti-inflammatory effects by selectively inhibiting N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide3, which is a key component of the N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide-STAT signaling pathway. While CP-690,550 has several advantages for lab experiments, it also has some limitations that need to be addressed. Future research on CP-690,550 will help to further elucidate its therapeutic potential and optimize its clinical utility.
Méthodes De Synthèse
The synthesis of CP-690,550 involves several steps, starting from the reaction of 4-chlorobenzoic acid with cyclopropylamine to form N-cyclopropyl-4-chlorobenzamide. This intermediate is then reacted with sodium thiosulfate and hydrogen peroxide to yield N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide. The final product is obtained after purification through column chromatography and recrystallization.
Applications De Recherche Scientifique
CP-690,550 has been extensively studied for its potential therapeutic applications in various autoimmune and inflammatory diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to have immunosuppressive and anti-inflammatory effects by inhibiting the N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide-STAT signaling pathway, which is involved in the regulation of immune responses.
Propriétés
Nom du produit |
N-cyclopropyl-4-[(1,1-dioxidotetrahydro-3-thienyl)sulfonyl]benzamide |
|---|---|
Formule moléculaire |
C14H17NO5S2 |
Poids moléculaire |
343.4 g/mol |
Nom IUPAC |
N-cyclopropyl-4-(1,1-dioxothiolan-3-yl)sulfonylbenzamide |
InChI |
InChI=1S/C14H17NO5S2/c16-14(15-11-3-4-11)10-1-5-12(6-2-10)22(19,20)13-7-8-21(17,18)9-13/h1-2,5-6,11,13H,3-4,7-9H2,(H,15,16) |
Clé InChI |
ZSESAFSQSGFMDZ-UHFFFAOYSA-N |
SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
SMILES canonique |
C1CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)C3CCS(=O)(=O)C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isobutyl 4-methyl-2-({[(6-methyl-4-pyrimidinyl)sulfanyl]acetyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B256166.png)

![2-[(2-methylpropanoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B256172.png)
![2-Isobutyl-5-{[2-(4-methoxyphenyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B256173.png)
![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropanecarboxamide](/img/structure/B256175.png)

![1-{[5-(3,4-Dimethylphenyl)-3-isoxazolyl]carbonyl}-4-methylpiperazine](/img/structure/B256179.png)


![N-[(1-morpholin-4-ylcyclohexyl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B256182.png)
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B256183.png)
![2-[(4-Methylquinolin-2-yl)sulfanyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B256188.png)
![N-[4-(3-oxo-4-propyl-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]tetrahydrofuran-2-carboxamide](/img/structure/B256192.png)
